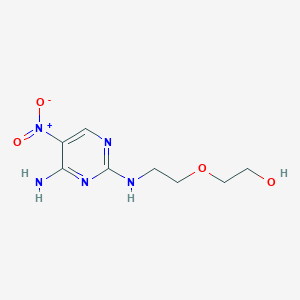

2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Description

2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol is a pyrimidine derivative featuring an ethoxyethanol chain linked to the 2-position of a 4-amino-5-nitropyrimidine core. Pyrimidine derivatives with ethoxyethanol side chains are often utilized in pharmaceutical and chemical synthesis due to their ability to enhance solubility and facilitate conjugation with biomolecules . For instance, similar compounds, such as those with cyclohexylamino or chlorophenyl substituents on the pyrimidine ring, demonstrate applications in drug development and chemical intermediates .

Properties

IUPAC Name |

2-[2-[(4-amino-5-nitropyrimidin-2-yl)amino]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O4/c9-7-6(13(15)16)5-11-8(12-7)10-1-3-17-4-2-14/h5,14H,1-4H2,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOVSDVULBMFEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)NCCOCCO)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Reactions

The pyrimidine ring is typically synthesized via cyclization of cyanoacetate derivatives with urea or thiourea. A patent by CN111039876A details a two-step method using methyl cyanoacetate and urea in anhydrous methanol with sodium metal as a base:

Reaction Conditions

- Step 1 (Cyclization):

Mechanism:

Nitration and Functionalization

Introducing the nitro group at the 5-position requires careful control to avoid over-nitration. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the 4-aminopyrimidine intermediate:

Procedure:

- Dissolve 4-aminopyrimidine (1 equiv) in concentrated H₂SO₄.

- Add HNO₃ (1.2 equiv) dropwise at 0°C.

- Stir for 2 hours, quench with ice, and neutralize with NH₄OH.

- Yield: ~85% of 4-amino-5-nitropyrimidine.

Side-Chain Introduction: Etherification and Amination

Synthesis of 2-(2-Aminoethoxy)ethanol

The ethoxyethanol side chain is prepared via nucleophilic substitution:

Step 1 (Epoxide Formation):

- React ethylene glycol with epichlorohydrin in basic conditions:

$$ \text{HOCH}2\text{CH}2\text{OH} + \text{ClCH}2\text{CH(O)CH}2 \xrightarrow{\text{NaOH}} \text{HOCH}2\text{CH}2\text{OCH}2\text{CH(OH)CH}2\text{Cl} $$.

Step 2 (Amination):

Coupling to Pyrimidine Core

The final coupling employs a Mitsunobu reaction or nucleophilic aromatic substitution (SNAr):

SNAr Protocol (Preferred):

- Reactants: 4-Amino-5-nitropyrimidin-2-yl chloride (1 equiv), 2-(2-aminoethoxy)ethanol (1.5 equiv).

- Conditions: DMF solvent, K₂CO₃ (2 equiv), 80°C for 12 hours.

- Yield: 70–75%.

Mechanism:

- Deprotonation of the ethoxyethanol’s amine generates a strong nucleophile.

- Displacement of the chloride on the pyrimidine ring forms the C–N bond.

Optimization and Scalability

Solvent and Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The ethoxyethanol moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can yield diamino derivatives.

Scientific Research Applications

2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of both amino and nitro groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Key Observations :

- Substituents on the pyrimidine ring (e.g., amino, nitro, cyclohexylamino) influence solubility and biological activity. For example, the cyclohexylamino group in may enhance lipophilicity, whereas the ethoxyethanol chain improves aqueous solubility .

Nitro-Substituted Ethanolamine Derivatives

Nitro groups are critical for redox activity and conjugation. Notable analogs include:

Key Observations :

- HC Yellow 4 demonstrates toxicity in microbial assays, highlighting the importance of nitro group positioning in safety profiles.

- Chlorine substitution (as in ) may stabilize the aromatic ring, altering reactivity and degradation pathways.

Ethanolamine Derivatives with Oligoether Chains

Ethanolamines with oligoether chains are valued for their biocompatibility and conjugation efficiency:

Biological Activity

The compound 2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol , often referred to in research contexts as a pyrimidine derivative, has garnered attention due to its potential biological activities, particularly in the field of cancer research and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈N₄O₄

- Molecular Weight : 306.32 g/mol

- CAS Number : [not specified in sources]

The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cell proliferation and apoptosis. The pyrimidine ring structure is known to influence nucleic acid synthesis and can act as an inhibitor of certain enzymes involved in these processes.

Antiproliferative Activity

Research has demonstrated that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related pyrimidine derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

In Vitro Studies

-

Cell Lines Tested :

- HeLa (cervical carcinoma)

- L1210 (murine leukemia)

- CEM (human T-lymphoblastoid leukemia)

-

Results :

- The compound exhibited IC₅₀ values ranging from 1.1 μM to 4.7 μM across different cell lines, indicating potent antiproliferative activity.

- Notably, the most active derivatives showed a dose-dependent increase in apoptotic cells, suggesting that they may induce apoptosis through mitochondrial pathways.

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa | 1.1 | Apoptosis induction |

| L1210 | 2.8 | Cell cycle arrest |

| CEM | 2.3 | Apoptosis induction |

Case Studies

A significant case study highlighted the compound's ability to selectively target the G2/M phase of the cell cycle, which is crucial for developing targeted cancer therapies. The study reported that treatment with this compound resulted in a notable increase in cells arrested at this phase, which is often exploited in cancer treatment strategies.

Discussion

The findings suggest that This compound holds promise as a potential therapeutic agent due to its ability to inhibit cancer cell proliferation and induce apoptosis. Its structural characteristics allow it to interact with key cellular mechanisms, making it a candidate for further development in oncology.

Q & A

Basic: What are the recommended synthetic routes for 2-(2-((4-Amino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-amino-5-nitropyrimidin-2-amine with ethylene oxide derivatives (e.g., 2-chloroethanol) under acidic conditions (HCl) to form the ethoxy linkage. For example, similar nitropyrimidine derivatives are synthesized using ethanol as a solvent with catalytic HCl, followed by nitro-group introduction . Purification typically involves column chromatography or recrystallization.

Basic: Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- LCMS/HPLC : To confirm molecular weight (e.g., m/z 1055 [M+H]+) and purity (retention time ~0.81–1.00 minutes under specific gradient conditions) .

- NMR : ¹H/¹³C NMR to resolve the ethoxy chain, pyrimidine ring protons, and nitro/amino groups.

- FT-IR : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, nitro peaks at ~1520 cm⁻¹) .

Advanced: How can researchers evaluate the compound’s biological activity in vitro?

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., GSK3β) via fluorescence-based methods .

Advanced: What structural features influence its reactivity and bioactivity?

The ethoxy linker enhances solubility, while the nitro group contributes to electrophilicity and redox activity. Comparative studies show that replacing the pyrimidine ring with pyridine reduces cytotoxicity, emphasizing the importance of the nitropyrimidine core. Substituents on the amino group (e.g., cyclohexyl vs. ethyl) modulate target affinity .

Advanced: How can synthetic yields be optimized for this compound?

- Reaction Solvent : Polar aprotic solvents (DMF, DMSO) improve nitro-group stability.

- Catalyst : Use Lewis acids (e.g., ZnCl₂) to accelerate pyrimidine ring formation .

- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (category 2A irritation risk) .

- Ventilation : Use fume hoods due to potential nitro-group decomposition products (e.g., NOx) .

- Storage : Inert atmosphere (N₂) at 4°C to prevent degradation .

Advanced: How does the compound’s stability vary under different conditions?

- pH Stability : Degrades rapidly in alkaline conditions (pH >9) due to nitro-group hydrolysis. Stable in acidic buffers (pH 4–6) .

- Thermal Stability : Decomposes above 150°C; DSC/TGA recommended for thermal profiling .

- Light Sensitivity : Nitro derivatives are often light-sensitive; store in amber vials .

Advanced: What computational tools can predict its pharmacokinetic properties?

- Molecular Docking (AutoDock/Vina) : To simulate binding with targets like GSK3β .

- ADMET Prediction (SwissADME) : Estimates logP (~1.5), bioavailability (Lipinski compliant), and CYP450 interactions .

- DFT Calculations : To model electron density around the nitro group for reactivity insights .

Advanced: How are analytical methods validated for this compound?

- Linearity : R² ≥0.99 for HPLC/LCMS calibration curves (1–100 µg/mL) .

- Precision/Accuracy : Intra-day/inter-day RSD <2% via spiked recovery tests .

- LOD/LOQ : Typically 0.1 µg/mL and 0.3 µg/mL, respectively, using signal-to-noise ratios .

Advanced: How does it compare to analogs in drug discovery pipelines?

Compared to 2-(dimethylamino)ethanol derivatives, this compound exhibits:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.